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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

SR-4835 vs. First-Generation CDK Inhibitors: A
Potency Comparison

The landscape of cyclin-dependent kinase (CDK) inhibitors has evolved significantly, moving
from broad-spectrum agents to highly selective molecules. This guide provides a comparative
analysis of the potency of SR-4835, a next-generation CDK inhibitor, against first-generation
CDK inhibitors, supported by experimental data. This objective comparison is intended for
researchers, scientists, and drug development professionals to facilitate informed decisions in
their work.

Executive Summary

SR-4835 demonstrates a marked increase in selectivity and potency against its primary targets,
CDK12 and CDK13, when compared to first-generation "pan-CDK" inhibitors such as
Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). While first-generation inhibitors exhibit
activity across a wide range of CDKs, often with lower potency and higher potential for off-
target effects, SR-4835 is a highly selective dual inhibitor.[1][2][3] This targeted approach offers
the potential for a more favorable therapeutic window and a reduction in toxicity associated
with broad CDK inhibition.

Data Presentation: Potency Comparison
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The following table summarizes the half-maximal inhibitory concentration (IC50) values for SR-
4835 and representative first-generation CDK inhibitors against various CDK subtypes. Lower
IC50 values indicate higher potency.

Comp CDK1 CDK1
CDK1 CDK2 CDK4 CDK5 CDK6 CDK7 CDK9
ound 2 3
99
4.9 nM
SR- >10,00 >10,00 >10,00 >10,00 >10,00 >10,00 >10,00 nM[2] (KA)[4]

4835 0nM 0nM 0nM 0nM 0nM 0nM 0nM [41[5]

5
] (5]

Flavop 30 170 100 170 60 300 10
iridol nM[1] nM[1] nM[1] nM nM[1] nM[1] nM[1]
0.65 0.7
Rosco >100 0.16 >100 0.5 0.8
g HM[7] uM[7] - -
vitine ] ] UM[8] MMI8] UM[8] MM[9] KMI9]

Data for Flavopiridol and Roscovitine represent a range of reported IC50 values from various
sources. The selectivity of SR-4835 is evident from its high IC50 values against other CDKs,
indicating minimal activity.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed
methodologies for the key experiments cited.

In Vitro Kinase Assays for SR-4835

The potency of SR-4835 against CDK12 and CDK13 was determined using in vitro radioactive
kinase assays.[10]

e Enzymes: Recombinant human CDK12/CycK and CDK13/CycK complexes.

o Substrate: A peptide substrate specific for CDK12/13.
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Reaction Mixture: The kinase, substrate, and varying concentrations of SR-4835 were
incubated in a buffer containing 0.2 mM ATP and [y-33P]ATP.

Incubation: The reaction was carried out for a specified time at a controlled temperature.

Detection: The incorporation of the radiolabeled phosphate into the substrate was measured
using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-
parameter logistic equation.

Kinase Assays for Flavopiridol

The inhibitory activity of Flavopiridol was assessed using a filter-binding assay.[4]

Enzymes: Baculovirus-expressed GST-CDK1/cyclin B1 (human) complex.
Substrate: Histone H1.

Reaction Mixture: The kinase reaction consisted of 100 ng of the enzyme complex, 1 pg of
histone H1, 0.2 uCi [y-3P]ATP, and 25 uM ATP in a kinase buffer (50 mM Tris, pH 8.0, 10
mM MgClz, 1 mM EGTA, 0.5 mM DTT).

Inhibitor: Flavopiridol was dissolved in dimethylformamide (DMF) and tested at various
concentrations.

Termination and Detection: The reaction was stopped by the addition of 20% trichloroacetic
acid (TCA). The TCA precipitates were collected onto GF/C unifilter plates, and the
incorporated radioactivity was quantified using a liquid scintillation counter.

Data Analysis: IC50 values were determined through nonlinear regression analysis.

Cell-Free Assays for Roscovitine

The potency of Roscovitine was evaluated in cell-free assays against a panel of CDKs.[8]

Enzymes: Purified cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.
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» Assay Principle: The assays measured the transfer of phosphate from ATP to a specific
substrate by the respective CDK.

« Inhibitor: Roscovitine was added at varying concentrations to determine its inhibitory effect.

e Detection: The level of substrate phosphorylation was quantified to determine the enzyme
activity.

o Data Analysis: IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Visualization
SR-4835 Mechanism of Action: Inhibition of CDK12/13
and the DNA Damage Response

SR-4835's selective inhibition of CDK12 and CDK13 has a profound impact on the DNA
Damage Response (DDR) pathway. CDK12 and CDK13 are crucial for the transcription of key
DDR genes, including BRCA1 and RAD51. By inhibiting these kinases, SR-4835 disrupts the
transcription of these genes, leading to a compromised DDR. This "BRCAness" phenotype
sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10767194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

DNA Damage

\\\\\\\\

Transcription Elongation 1 : DNA Damage Response

CDK12/ CDK13 Ser2 of CTD
RNAPol Il

Cell Death

Click to download full resolution via product page

Caption: SR-4835 inhibits CDK12/13, disrupting DNA damage response and synergizing with
PARP inhibitors.

Experimental Workflow: Determining IC50 using a
Kinase Assay

The following diagram illustrates a typical workflow for determining the 1IC50 value of a CDK
inhibitor.
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

SR-4835 represents a significant advancement over first-generation CDK inhibitors, offering
high potency and selectivity for CDK12 and CDK13. This targeted approach avoids the broad-
spectrum activity of inhibitors like Flavopiridol and Roscovitine, which can lead to off-target

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b610978?utm_src=pdf-body-img
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

effects and toxicity. The focused mechanism of action of SR-4835, particularly its impact on the
DNA damage response pathway, presents a promising strategy for targeted cancer therapy,
especially in combination with DNA-damaging agents and PARP inhibitors. The provided
experimental data and protocols offer a basis for the objective comparison of these compounds
in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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